molecular formula C4H10OS B1198403 Diethyl sulfoxide CAS No. 70-29-1

Diethyl sulfoxide

Cat. No.: B1198403
CAS No.: 70-29-1
M. Wt: 106.19 g/mol
InChI Key: CCAFPWNGIUBUSD-UHFFFAOYSA-N
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Description

Diethyl sulfoxide is an organosulfur compound with the chemical formula ( (C_2H_5)_2SO ). It is a colorless liquid that is known for its high polarity and ability to dissolve both polar and nonpolar compounds. This compound is less commonly used compared to its analog, dimethyl sulfoxide, but it still finds applications in various chemical processes and research fields.

Scientific Research Applications

Diethyl sulfoxide is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis, particularly in oxidation and reduction reactions.

    Biology: As a cryoprotectant for the preservation of biological samples.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Future Directions

Chaban, V. V., & Andreeva, N. A. (2022). Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics. Journal of Solution Chemistry, 51(5), 788–801. Link

Pearson, T. W., Dawson, H. J., & Lackey, H. B. (n.d.). An Improved Method for the Analysis of Dimethyl Sulfoxide in … Springer. Link

Triolo, A., & coworkers. (n.d.). Binary mixtures of novel sulfoxides and water: intermolecular structure … Royal Society of Chemistry. Link

Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in … Springer. Link

Mechanism of Action

Target of Action

Diethyl Sulfoxide (DESO) is a sulfur-containing organic compound Its close relative, dimethyl sulfoxide (dmso), is known to be a reversible inhibitor of mitogen-activated extracellular signal-regulated kinase-1 (mek1) and mek2 . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .

Mode of Action

Dmso, due to its highly polar nature, readily penetrates cellular membranes . This membrane-penetrating ability may enhance the diffusion of other substances through the skin

Biochemical Pathways

Dmso is known to be involved in the global sulfur cycle . It’s produced from the cleavage of dimethylsulfoniopropionate (DMSP), which can be produced by marine bacteria and phytoplankton . It’s possible that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

Dmso is known to have anti-inflammatory, antioxidant, and analgesic activities . It’s also used as a vehicle for topical application of pharmaceuticals due to its ability to penetrate biological membranes

Result of Action

Dmso has demonstrated antioxidant activity in certain biological settings . For example, it’s thought to provide a cardiovascular protective effect in copper-deficient rats through an antioxidant mechanism

Action Environment

Dmso is known to be an important polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible in a wide range of organic solvents as well as water . It’s plausible that similar environmental factors might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sulfoxide can be synthesized through the oxidation of diethyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, this compound is produced by the controlled oxidation of diethyl sulfide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in an aqueous medium, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to diethyl sulfone using strong oxidizing agents.

    Reduction: It can be reduced back to diethyl sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Diethyl sulfone.

    Reduction: Diethyl sulfide.

    Substitution: Products depend on the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide: A widely used solvent with similar properties but different molecular structure.

    Methylsulfonylmethane: An organosulfur compound with distinct applications in dietary supplements and alternative medicine.

    Dimethylformamide: Another polar aprotic solvent used in various chemical processes.

Uniqueness of Diethyl Sulfoxide

This compound is unique in its specific balance of polarity and hydrophobicity, making it suitable for certain applications where dimethyl sulfoxide or other solvents may not be ideal. Its ability to dissolve a wide range of compounds and participate in diverse chemical reactions makes it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

1-ethylsulfinylethane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAFPWNGIUBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70220253
Record name Diethyl sulfoxide
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Molecular Weight

106.19 g/mol
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CAS No.

70-29-1
Record name Diethyl sulfoxide
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Record name Diethyl sulfoxide
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Record name Diethyl sulfoxide
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Record name Diethyl sulfoxide
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Record name Diethyl sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Studies investigating the cytotoxicity of nitrated diesel fuel fractions, where DESO was used as an extraction solvent, found that while DESO itself showed low cytotoxicity to CHO cells, its presence influenced the toxicity of other compounds. [] This highlights the importance of considering DESO's potential interactions when used in complex mixtures.

ANone: Diethyl sulfoxide has the molecular formula C4H10OS and a molecular weight of 106.19 g/mol.

A: Various spectroscopic methods are valuable for characterizing DESO. Infrared (IR) and Raman spectroscopy provide insights into its vibrational modes, revealing information about molecular structure and hydrogen bonding interactions. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers details about the electronic environment and interactions of the protons in the molecule. [] X-ray photoelectron spectroscopy (XPS) has been employed to analyze this compound complexes with lanthanide hexafluorophosphates. []

A: Studies have shown that while DMSO generally disrupts the hydrogen-bonded network of water, leading to a decrease in the temperature of maximum density, DESO exhibits a more nuanced behavior. At low concentrations, DESO may actually stabilize the structure of water. [] This difference in behavior likely stems from the larger size and different alkyl group arrangements of DESO compared to DMSO.

A: Yes, DESO can be utilized as a reagent in organic synthesis. For instance, it has been successfully employed in copper-catalyzed decarboxylative ethylthiolation reactions, where it serves as the source of the ethylthio group, converting aromatic carboxylate salts to the corresponding aryl ethyl thioethers. [] This highlights DESO’s potential as a versatile reagent in synthetic chemistry.

A: Computational techniques like molecular dynamics (MD) simulations and quantum-chemical calculations have been instrumental in understanding DESO's behavior. MD simulations provided insights into the structure, dynamics, and thermodynamics of DESO/water mixtures across various compositions, revealing strong miscibility and deviations from ideal mixture behavior. [] Additionally, quantum-chemical calculations have been used to study hydrogen bonding interactions between DESO and water molecules. [, ]

A: The presence of ethyl groups in DESO instead of methyl groups in DMSO significantly affects their physicochemical properties and interactions. Computational studies have shown that while DESO and DMSO exhibit similar structures and thermodynamics in aqueous mixtures, their dynamic properties differ considerably, with DESO being less mobile and having higher viscosity. [] This difference arises from the larger size and different alkyl group arrangements in DESO, influencing its interactions and overall behavior.

A: While specific formulation strategies for DESO are less documented compared to DMSO, its use in various applications suggests inherent stability under specific conditions. For instance, DESO's application in complex reactions and its use as a solvent in studying membrane interactions imply its stability in those particular environments. [, , ] Further research is needed to fully explore and optimize DESO formulation for targeted applications.

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